molecular formula C18H18ClN5O3S B12498885 N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B12498885
M. Wt: 419.9 g/mol
InChI Key: BOAVDASCOAXMSU-UHFFFAOYSA-N
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Description

N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a triazole ring, and a chlorophenyl group. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine or amide group.

    Attachment of the Furan Ring: The furan ring is incorporated through a condensation reaction involving furan-2-carboxylic acid or its derivatives with the triazole intermediate.

    Final Assembly: The final compound is obtained by coupling the triazole-furan intermediate with the chlorophenyl derivative under controlled conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction, apoptosis, and cell cycle regulation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
  • **N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
  • **N-{[5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Uniqueness

The uniqueness of N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its potential as a pharmacologically active compound.

Properties

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C18H18ClN5O3S/c1-2-24-15(10-20-17(26)14-8-5-9-27-14)22-23-18(24)28-11-16(25)21-13-7-4-3-6-12(13)19/h3-9H,2,10-11H2,1H3,(H,20,26)(H,21,25)

InChI Key

BOAVDASCOAXMSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CNC(=O)C3=CC=CO3

Origin of Product

United States

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